molecular formula C4H5BrF3NO B3224935 2-bromo-N-(2,2,2-trifluoroethyl)acetamide CAS No. 124300-00-1

2-bromo-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B3224935
CAS No.: 124300-00-1
M. Wt: 219.99 g/mol
InChI Key: PLZAMEHPWIQVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2,2,2-trifluoroethyl)acetamide is an organic compound with the molecular formula C₄H₅BrF₃NO and a molecular weight of 219.99 g/mol . This compound is characterized by the presence of a bromo group and a trifluoroethyl group attached to an acetamide backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2,2,2-trifluoroethylamine with bromoacetyl bromide. One common method involves the following steps :

    Reactants: 2,2,2-trifluoroethylamine and bromoacetyl bromide.

    Solvent: Dichloromethane (DCM).

    Catalyst: Triethylamine.

    Reaction Conditions: The reaction is carried out at 0-20°C for approximately 1.17 hours under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as medium pressure liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide (DMF), ethanol.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield various substituted acetamides.

Scientific Research Applications

2-Bromo-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of both a bromo group and a trifluoroethyl group. This combination imparts distinct reactivity and stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-bromo-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrF3NO/c5-1-3(10)9-2-4(6,7)8/h1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZAMEHPWIQVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124300-00-1
Record name 2-bromo-N-(2,2,2-trifluoroethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(2,2,2-trifluoroethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(2,2,2-trifluoroethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-(2,2,2-trifluoroethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-(2,2,2-trifluoroethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-(2,2,2-trifluoroethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-(2,2,2-trifluoroethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.